

tert-Butyl 3-formylbenzylcarbamate molecular formula C13H17NO3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	tert-Butyl 3-formylbenzylcarbamate
Cat. No.:	B061396

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl 3-formylbenzylcarbamate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl 3-formylbenzylcarbamate** (C13H17NO3), a key intermediate in organic and medicinal chemistry. This document details its physicochemical and spectroscopic properties, provides a detailed experimental protocol for its synthesis via N-Boc protection, and discusses its applications as a versatile building block in the synthesis of complex pharmaceutical agents. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams as specified.

Introduction

tert-Butyl 3-formylbenzylcarbamate, also known as N-Boc-3-(aminomethyl)benzaldehyde, is an organic compound that incorporates a benzaldehyde moiety and an amine protected by a tert-butoxycarbonyl (Boc) group.^[1] The Boc protecting group is favored in multi-step syntheses due to its stability in a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions. The presence of both a reactive aldehyde and a protected amine makes this compound a valuable bifunctional building block for creating diverse molecular architectures, particularly in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The properties of **tert-Butyl 3-formylbenzylcarbamate** are summarized below. Spectroscopic data are predicted based on the analysis of structurally analogous compounds, such as tert-butyl benzylcarbamate and other benzaldehyde derivatives.[\[2\]](#)

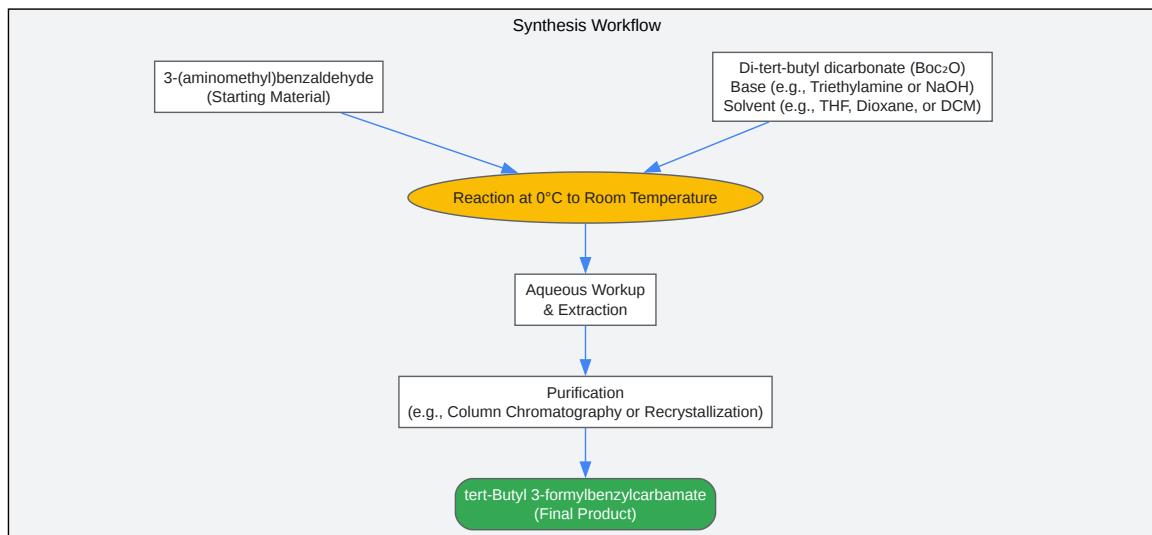
Physicochemical Properties

Property	Value	Reference
Molecular Formula	C13H17NO3	N/A
Molecular Weight	235.28 g/mol	[1]
CAS Number	177785-05-2	N/A
Appearance	Off-white solid	N/A
Melting Point	105 - 109 °C	N/A
Boiling Point	Not available	N/A
Solubility	Insoluble in water	N/A

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)

Type	Predicted Chemical Shift (δ , ppm)	Assignment
1H NMR	~9.9 - 10.1	(s, 1H), Aldehyde (-CHO)
	~7.8 - 7.9	(s, 1H), Aromatic (Ar-H)
	~7.7 - 7.8	(d, 1H), Aromatic (Ar-H)
	~7.5 - 7.6	(d, 1H), Aromatic (Ar-H)
	~7.4 - 7.5	(t, 1H), Aromatic (Ar-H)
	~5.0	(br s, 1H), Carbamate (N-H)
	~4.4	(d, 2H), Benzylic (-CH2-)
	~1.48	(s, 9H), tert-Butyl (-C(CH3)3)
13C NMR	~192	Aldehyde (C=O)
	~156	Carbamate (C=O)
	~139	Aromatic (Ar-C)
	~137	Aromatic (Ar-C)
	~132	Aromatic (Ar-CH)
	~129	Aromatic (Ar-CH)
	~128	Aromatic (Ar-CH)
	~127	Aromatic (Ar-CH)
	~80	tert-Butyl (quaternary C)
	~45	Benzylic (-CH2-)
	~28	tert-Butyl (-CH3)


Table 3: Predicted Key Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopy	Predicted Peak/Fragment	Description
IR (cm^{-1})	~3350	N-H stretch (carbamate)
~2970	C-H stretch (aliphatic, t-butyl)	
~2830, ~2730	C-H stretch (aldehyde)	
~1710	C=O stretch (aldehyde)	
~1690	C=O stretch (carbamate, amide I)	
~1520	N-H bend (carbamate, amide II)	
MS (m/z)	235 $[\text{M}]^+$	Molecular Ion
179 $[\text{M}-56]^+$	Loss of isobutylene	
134 $[\text{M}-101]^+$	Loss of Boc group	
106	Benzyl fragment	

Synthesis Experimental Protocol

The synthesis of **tert-Butyl 3-formylbenzylcarbamate** is readily achieved by the N-protection of 3-(aminomethyl)benzaldehyde using di-tert-butyl dicarbonate (Boc_2O) under basic conditions. This is a standard procedure for introducing the Boc protecting group onto a primary amine.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the Boc-protection of 3-(aminomethyl)benzaldehyde.

Detailed Methodology

Materials:

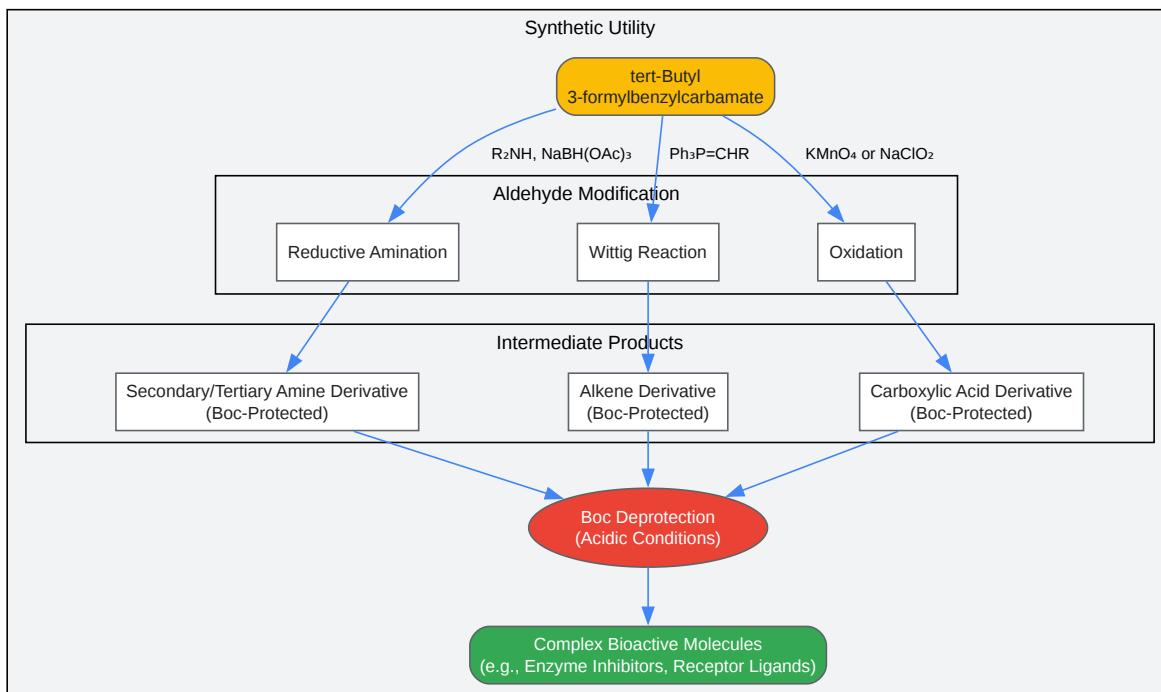
- 3-(aminomethyl)benzaldehyde hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Equipment for column chromatography or recrystallization

Procedure:

- In a round-bottom flask, dissolve 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a mixture of THF and water (e.g., a 1:1 ratio).
- Cool the solution to 0 °C using an ice bath with continuous stirring.
- Slowly add a solution of sodium hydroxide (2.2 eq) in water to the flask to neutralize the hydrochloride salt and create basic conditions. Alternatively, an organic base like triethylamine (2.5 eq) can be used in an anhydrous solvent like DCM.
- In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF (or the reaction solvent).
- Add the Boc₂O solution dropwise to the cooled amine solution over 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the organic solvent using a rotary evaporator.


- Add water to the remaining aqueous residue and transfer the mixture to a separatory funnel.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization to afford pure **tert-Butyl 3-formylbenzylcarbamate**.

Applications in Research and Drug Development

tert-Butyl 3-formylbenzylcarbamate is not typically investigated for its own biological activity. Instead, its value lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for selective modification of the aldehyde group, and subsequent deprotection of the amine provides a handle for further functionalization.

Role as a Synthetic Intermediate

The logical relationship of this compound as a building block is illustrated below. The aldehyde can be converted into various functional groups (e.g., amines via reductive amination, alkenes via Wittig reaction, or carboxylic acids via oxidation), while the protected amine remains intact for later-stage modifications.

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in multi-step organic synthesis.

No direct interactions with specific biological signaling pathways have been reported for **tert-Butyl 3-formylbenzylcarbamate** itself. Its importance is derived from the biological activities of the compounds synthesized from it.

Safety and Handling

Table 4: Hazard and Precautionary Information

Category	Information
Hazard Statements	May cause skin and eye irritation. May cause respiratory irritation.
Precautionary Statements	Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.
Stability	Stable under recommended storage conditions.
Incompatibilities	Strong oxidizing agents.
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

tert-Butyl 3-formylbenzylcarbamate is a valuable and versatile intermediate in synthetic organic chemistry. Its bifunctional nature, combining a reactive aldehyde with a stable, yet easily removable, Boc-protected amine, makes it an ideal starting material for the construction of complex molecules targeted for pharmaceutical and drug discovery research. This guide provides the essential technical information required for its synthesis, characterization, and application in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [tert-Butyl 3-formylbenzylcarbamate molecular formula C13H17NO3]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b061396#tert-butyl-3-formylbenzylcarbamate-molecular-formula-c13h17no3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com